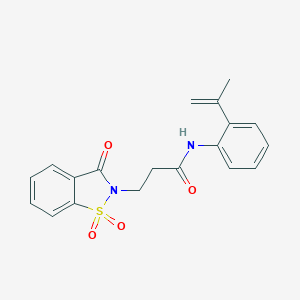![molecular formula C20H17FN2O5S B301779 2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B301779.png)
2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide, commonly known as DT-010, is a novel thiazolidinedione derivative with potential therapeutic applications. It was first synthesized in 2012 by a team of researchers from the China Pharmaceutical University. Since then, DT-010 has been the subject of extensive scientific research due to its promising pharmacological properties.
Wirkmechanismus
DT-010 exerts its pharmacological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. PPARγ activation leads to the upregulation of genes involved in insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
DT-010 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, DT-010 has been found to reduce the levels of triglycerides and cholesterol in the blood, making it a potential candidate for the treatment of dyslipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
DT-010 is a relatively stable compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in various pharmacological assays. However, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
DT-010 has the potential to be developed into a novel therapeutic agent for the treatment of various diseases, including diabetes, cancer, and inflammatory disorders. Future research should focus on optimizing its pharmacological properties, determining its safety and efficacy in humans, and exploring its potential as a lead compound for the development of new drugs.
Synthesemethoden
DT-010 can be synthesized using a multi-step process involving the condensation of 3,4-dimethoxybenzaldehyde and thiosemicarbazide to form the thiazolidine ring. The resulting compound is then reacted with 2-fluoroacetophenone to obtain the final product.
Wissenschaftliche Forschungsanwendungen
DT-010 has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Produktname |
2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
|---|---|
Molekularformel |
C20H17FN2O5S |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H17FN2O5S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)23(20(26)29-17)11-18(24)22-14-6-4-3-5-13(14)21/h3-10H,11H2,1-2H3,(H,22,24)/b17-10- |
InChI-Schlüssel |
TXXMJNCHIOTWEK-YVLHZVERSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N,N-dibenzyl-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301704.png)
![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301705.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![N-(1-isopropyl-2-methylpropyl)-2-[2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B301712.png)
![2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)